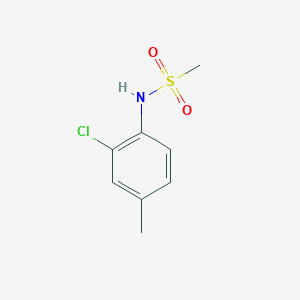![molecular formula C12H17BrN2O2 B8719512 tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B8719512.png)
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a brominated pyridine ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate and a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with active site residues, further enhancing its inhibitory effects. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl [2-(5-bromo-3-nitro-2-pyridinyl)ethyl]carbamate
- 1,1-Dimethylethyl [2-(5-bromo-2-thienyl)ethyl]carbamate
Uniqueness
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is unique due to the presence of the brominated pyridine ring, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17BrN2O2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Clave InChI |
SIUQIZVAHRQHCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5H-Pyrrolo[1,2-a][1,4]diazepine](/img/structure/B8719471.png)




